REACTION_CXSMILES
|
[Br:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][N:7]([CH2:18][CH:19](OC)OC)S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][C:3]=1[Cl:26].BrC1C=C2C(=CC=1)C=NC=C2>>[Br:1][C:2]1[CH:25]=[C:24]2[C:5](=[CH:4][C:3]=1[Cl:26])[CH:6]=[N:7][CH:18]=[CH:19]2
|
Name
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N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C)CC(OC)OC)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |